4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid
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Overview
Description
4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid is a complex organic compound with a molecular weight of 568.67 g/mol . This compound is characterized by its intricate structure, which includes a benzimidazole ring, a sulfonamide group, and a benzoic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route may include the following steps:
Formation of the Benzimidazole Core: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Sulfonamide Group: The benzimidazole intermediate is then reacted with diethylsulfamoyl chloride under basic conditions to introduce the sulfonamide group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Thioether Linkage: The intermediate is then reacted with a suitable thiol to form the thioether linkage.
Acetylation and Benzoic Acid Formation:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Due to its structural features, it may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its various functional groups. The sulfonamide group, for example, may inhibit certain enzymes by mimicking the structure of natural substrates. The benzimidazole ring may interact with DNA or proteins, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid include:
Benzimidazole Derivatives: These compounds share the benzimidazole core and may exhibit similar biological activities.
Sulfonamide Compounds: These compounds contain the sulfonamide group and are known for their antimicrobial properties.
Thioether-Linked Compounds: These compounds have a thioether linkage and may exhibit unique chemical reactivity.
The uniqueness of this compound lies in its combination of these structural features, which may confer a distinct set of biological and chemical properties.
Properties
IUPAC Name |
4-[[2-[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)benzimidazol-2-yl]sulfanylacetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6S2/c1-4-30(5-2)39(35,36)20-14-15-22-21(16-20)29-27(31(22)23-8-6-7-9-24(23)37-3)38-17-25(32)28-19-12-10-18(11-13-19)26(33)34/h6-16H,4-5,17H2,1-3H3,(H,28,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWWVAYHWOTFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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